3,4-Dimethoxy-b-nitrostyrene

Organic Synthesis Chemical Manufacturing Nitroaldol Reaction

3,4-Dimethoxy-β-nitrostyrene is a critical β-nitrostyrene building block distinguished by its unique 3,4-dimethoxy substitution pattern. This electronic and steric profile drives potent PTP1B inhibition—a validated target for type 2 diabetes—and demonstrated antifungal activity against Candida albicans. Replacing this specific analog with another nitrostyrene without validation risks experimental failure due to profound SAR differences. Procure with confidence for fragment-based drug design and medicinal chemistry optimization.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 22568-47-4
Cat. No. B3034802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-b-nitrostyrene
CAS22568-47-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
InChIInChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
InChIKeySYJMYDMKPSZMSB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-β-nitrostyrene (CAS 22568-47-4) Chemical and Research Application Summary


3,4-Dimethoxy-β-nitrostyrene (CAS 22568-47-4), also cataloged under CAS 4230-93-7, is a nitrostyrene derivative with a C10H11NO4 molecular formula and a molecular weight of 209.20 g/mol . This compound belongs to the class of β-nitrostyrenes, characterized by a nitrovinyl side chain attached to an aromatic ring [1]. This specific analog features two methoxy groups at the 3 and 4 positions on the phenyl ring, a structural feature that influences its biological activity [2]. It is primarily utilized as a chemical building block in the synthesis of pharmaceutical compounds and as a reagent in organic synthesis .

Why 3,4-Dimethoxy-β-nitrostyrene Cannot Be Substituted by Other Nitrostyrene Analogs


Substituting 3,4-dimethoxy-β-nitrostyrene with another β-nitrostyrene analog is not a trivial decision due to the profound impact of ring substitution patterns on biological activity. Structure-activity relationship (SAR) studies demonstrate that the number and position of substituents on the phenyl ring directly influence both the potency and the type of biological effect observed [1]. For instance, the presence of a β-methyl group can dramatically enhance antibacterial activity compared to the parent compound [2], while halogen substitutions can boost antimicrobial properties [3]. Even among methoxy-substituted analogs, the specific 3,4-dimethoxy pattern creates a unique electronic environment and steric profile, leading to distinct interactions with biological targets such as PTP1B [4]. Therefore, interchanging this compound with a 'similar' nitrostyrene without empirical validation carries a high risk of experimental failure or invalid results.

Quantitative Evidence for 3,4-Dimethoxy-β-nitrostyrene Differentiation


Nitroaldol Synthesis Route for 3,4-Dimethoxy-β-nitrostyrene

A novel preparation process for 3,4-dimethoxy-β-nitrostyrene has been patented, describing a more advanced synthesis method using the nitroaldol (Henry) reaction between 3,4-dimethoxybenzaldehyde and nitromethane [1]. This patent, CN-108658778-A, claims a new, industrially relevant method for producing the compound [2].

Organic Synthesis Chemical Manufacturing Nitroaldol Reaction

3,4-Dimethoxy-β-nitrostyrene Derivatives as PTP1B Inhibitors

Molecular docking studies of 3,4-dimethoxy-β-nitrostyrene derivatives suggest they have potential as fragments for protein tyrosine phosphatase 1B (PTP1B) inhibitors, a key target in type 2 diabetes and metabolic diseases [1]. The studies indicate these derivatives interact with key active site residues, serine-216 and arginine-221, of the PTP1B enzyme [2].

Drug Discovery Diabetes Research PTP1B Inhibition

Antibacterial Activity of 3,4-Dimethoxy-β-nitrostyrene vs. Methylated Analogs

In a structure-property-activity relationship study, β-nitrostyrene compounds (including the base structure from which 3,4-dimethoxy-β-nitrostyrene is derived) were found to have lower antibacterial activity against all tested bacteria compared to their β-methyl-β-nitrostyrene analogs [1]. The β-methyl derivative 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) showed particularly high activity against Gram-positive bacteria including *Staphylococcus aureus*, *Enterococcus faecalis*, and *Enterococcus faecium* [2]. This demonstrates that the addition of a β-methyl group is a critical structural determinant for enhancing antibacterial potency over the non-methylated parent structure [3].

Antibacterial Agents Antimicrobial Research SAR

Antifungal Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives

A derivative series of 3,4-dimethoxy-β-nitrostyrene was synthesized and evaluated for antimicrobial activity. The study found that these derivatives exhibited potential antifungal activity [1]. In particular, 3,4-dimethoxy-β-nitrostyrene and its analogs have shown significant effectiveness against *Candida albicans*, a common fungal pathogen .

Antifungal Agents Candida albicans Drug Development

Safety Profile: Irritancy Classification for 3,4-Dimethoxy-β-nitrostyrene

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4-dimethoxy-β-nitrostyrene is classified as a skin irritant (Skin Irrit. 2, H315), an eye irritant (Eye Irrit. 2, H319), and may cause respiratory irritation (STOT SE 3, H335) . Safety data sheets advise avoiding contact with skin, eyes, and administration, and recommend wearing appropriate protective clothing [1].

Chemical Safety Toxicology Handling

Key Research and Industrial Applications for 3,4-Dimethoxy-β-nitrostyrene


Chemical Synthesis and Manufacturing

3,4-Dimethoxy-β-nitrostyrene is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly for the development of new pharmaceutical compounds . Its synthesis via the nitroaldol reaction using 3,4-dimethoxybenzaldehyde and nitromethane is a well-established route [1], with a patented advanced preparation method offering potential for scalable industrial production [2].

PTP1B Inhibitor Drug Discovery

This compound serves as a core scaffold for developing novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and metabolic syndrome . Molecular docking studies show its derivatives can interact with key residues (serine-216 and arginine-221) in the enzyme's active site, providing a rational basis for fragment-based drug design and optimization campaigns [1].

Antifungal Agent Development

The 3,4-dimethoxy-β-nitrostyrene scaffold has demonstrated potential antifungal activity, notably against *Candida albicans* . This makes it a valuable starting point for medicinal chemistry programs aimed at discovering new antifungal drugs, especially given the rising incidence of fungal infections and the limitations of current therapies [1].

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